

Crisaborole-d4: A Technical Guide to Deuterium Labeling

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Compound of Interest

Compound Name: *Crisaborole-d4*

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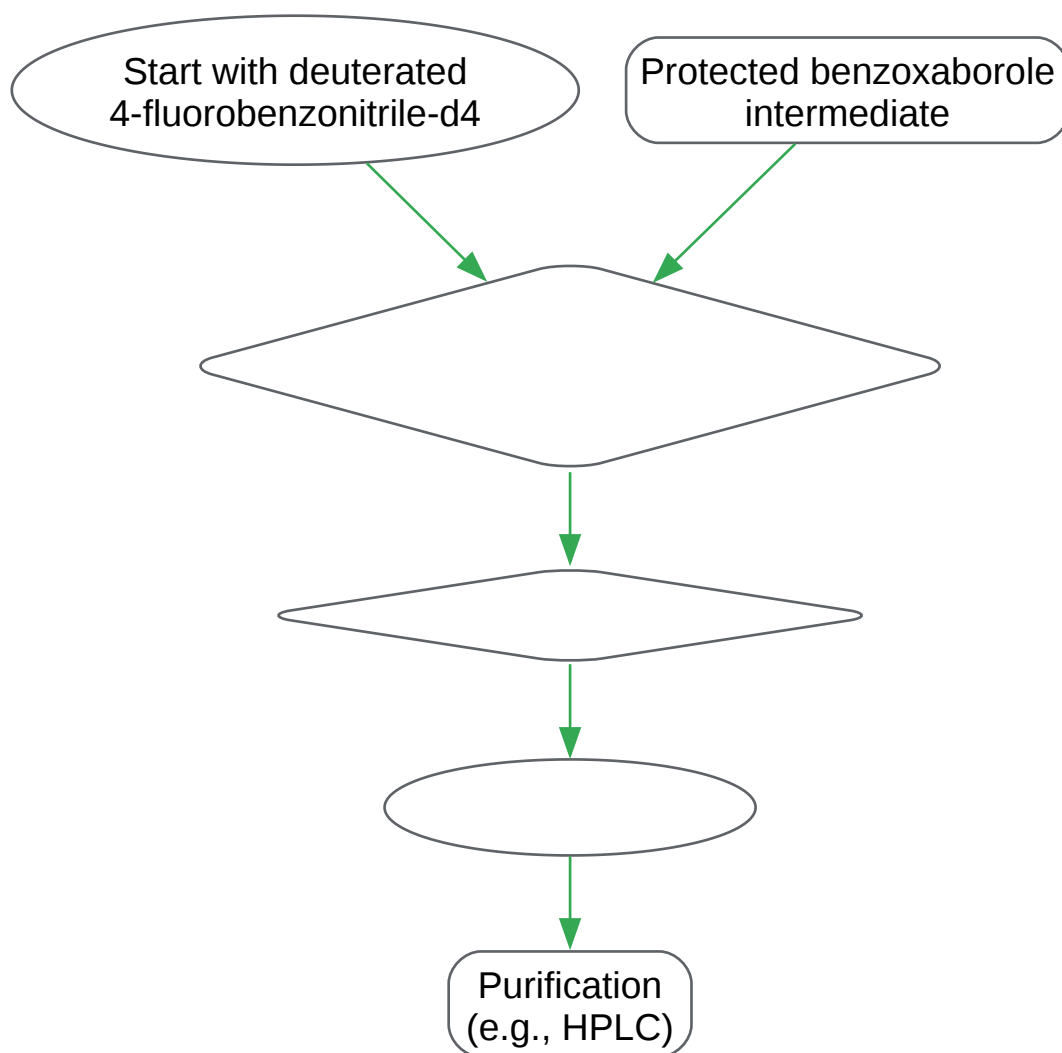
This in-depth technical guide provides a comprehensive overview of **Crisaborole-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug Crisaborole. This document details the precise location of deuterium labeling, presents key quantitative data, and outlines a potential synthetic pathway. **Crisaborole-d4** is primarily utilized as an internal standard in analytical and pharmacokinetic studies, where its distinct mass allows for accurate quantification of the parent drug in biological matrices.^{[1][2]}

Deuterium Labeling Position

The deuterium atoms in **Crisaborole-d4** are strategically positioned on the benzonitrile ring. The chemical name for **Crisaborole-d4** is 4-((1-hydroxy-1,3-dihydrobenzo[c][3][4]oxaborol-5-yl)oxy)benzonitrile-2,3,5,6-d4.^{[1][4][5]} This nomenclature explicitly indicates that the four deuterium atoms replace the hydrogen atoms at the 2, 3, 5, and 6 positions of the benzonitrile moiety.

The molecular formula of **Crisaborole-d4** is C₁₄H₆D₄BNO₃, and its molecular weight is approximately 255.07 g/mol.^{[3][4][6][7][8]}

Below is a diagram illustrating the chemical structure of Crisaborole with the deuterium labeling positions highlighted in **Crisaborole-d4**.



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